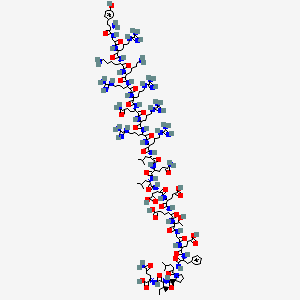
TAT 14
Descripción general
Descripción
Nrf2 activator; inhibits Nrf2/Keap1 interaction. Induces upregulation of Nrf2 pathway downstream gene expression including heme-oxygenase 1. Suppresses LPS-induced TNF-α expression in THP-1 cells.
Aplicaciones Científicas De Investigación
Investigación del VIH
TAT 14 desempeña un papel crucial en el ciclo de vida del virus de la inmunodeficiencia humana tipo 1 (VIH 1), involucrado principalmente en el mantenimiento de la latencia viral . El activador transcripcional codificado por el virus Tat es el regulador maestro de la transcripción del VIH . Tat activa la transcripción viral a través de la interacción con el factor celular de elongación transcripcional positivo b (P-TEFb) . Esta interacción es un objetivo potencial para nuevas terapias anti-VIH .
Imágenes de ARN
This compound se ha utilizado en una estrategia de imágenes de ARN eficiente basada en CRISPR-Cas y un péptido Tat con un aptámero de ARN fluorescente (TRAP-tag) . Esta estrategia es capaz de visualizar el ARN endógeno en las células con alta precisión y eficiencia . El diseño modular de la CRISPR-TRAP-tag facilita la sustitución de sgRNAs, proteínas de unión a horquillas de ARN y aptámeros para optimizar la calidad de la imagen y la afinidad de las células vivas .
Investigación del sistema inmunitario
Tat extracelular desempeña un papel tanto en el ciclo de vida del virus como en las células del sistema inmunitario innato y adaptativo . Proporciona evidencia epidemiológica y experimental de la importancia de dirigirse a Tat para bloquear la expresión y replicación residual del VIH .
Terapias anti-VIH
Se está estudiando el mecanismo molecular que subyace a cómo Tat activa la transcripción viral a través de la interacción con P-TEFb para desarrollar nuevas estrategias terapéuticas contra la replicación del VIH
Mecanismo De Acción
Target of Action
The primary target of TAT 14, also known as the HIV-1 Tat protein, is the TAR RNA element that forms at the 5’ end of viral transcripts . This protein is one of the first HIV proteins to be expressed after infection occurs and is absolutely required for the initiation of the HIV genome transcription .
Mode of Action
This compound interacts with its targets by binding to the TAR RNA element along with Cyclin T1 and CDK9 . This interaction orchestrates the assembly of the Super Elongation Complex consisting of ENL/AF9/ELL2/AFF4 . The recruitment of the host positive transcription elongation factor b (p-TEFb) to the RNA hairpin formed at the 5’-end of nascent viral RNAs (TAR) is driven by this compound .
Biochemical Pathways
The this compound pathway is known for its ability to move pre-folded and co-factor-containing proteins across membranes . This pathway is composed of two components, TatA and TatC, which are often complemented with additional TatA-like proteins .
Pharmacokinetics
It is known that this compound peptides can hardly penetrate through the membrane at low peptide concentrations; after the concentration increases to a threshold value, they can cross the membrane through an induced nanopore due to the transmembrane electrostatic potential difference .
Result of Action
The result of this compound’s action is the activation of HIV-1 transcription. It has been linked to progressive neuronal deregulation leading to the development of HIV-Associated Neurocognitive Disorders (HAND) and accelerating brain aging .
Action Environment
The action environment of this compound is primarily within the cells that can support productive viral replication, such as astrocytes and microglia . This compound protein can be released from infected cells to affect hiv non-permissive cells such as neurons . The efficiency of this compound’s action can be influenced by various environmental factors, including the concentration of the peptides .
Análisis Bioquímico
Biochemical Properties
TAT 14 interacts with the Nrf2 binding site on Kelch-like ECH-associated protein 1 (Keap1), a protein that normally inhibits Nrf2 . By competitively disrupting the Nrf2-Keap1 interaction, this compound stabilizes cytosolic Nrf2, promoting its nuclear translocation and binding to the antioxidant response element (ARE) .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by increasing the level of Nrf2 protein, which in turn upregulates the expression of various cytoprotective and detoxifying genes . This can have a profound impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Nrf2 binding site on Keap1, which disrupts the interaction between Nrf2 and Keap1 . This disruption stabilizes Nrf2 in the cytosol and promotes its translocation to the nucleus, where it binds to the ARE and upregulates the expression of various cytoprotective and detoxifying genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific temporal effects of this compound have not been reported, it is known that the peptide can be efficiently transduced into the brain via intravenous injection
Metabolic Pathways
This compound is involved in the Nrf2-Keap1-ARE pathway . By disrupting the interaction between Nrf2 and Keap1, this compound influences the metabolic flux of this pathway and can potentially affect metabolite levels. Specific enzymes or cofactors that this compound interacts with have not been reported.
Transport and Distribution
This compound is transported into cells via its TAT sequence, which allows it to cross the cell membrane . Once inside the cell, this compound can disrupt the Nrf2-Keap1 interaction, leading to the stabilization and nuclear translocation of Nrf2 . The specific distribution of this compound within cells and tissues has not been reported.
Subcellular Localization
Given its role in disrupting the Nrf2-Keap1 interaction and promoting the nuclear translocation of Nrf2, it is likely that this compound is localized in both the cytosol and the nucleus
Propiedades
IUPAC Name |
(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C137H230N48O39/c1-10-72(8)107(129(221)177-91(131(223)224)42-48-100(143)190)183-127(219)97-35-24-60-185(97)130(222)96(63-71(6)7)182-125(217)94(65-74-25-12-11-13-26-74)180-118(210)86(43-49-103(193)194)165-102(192)68-163-128(220)108(73(9)186)184-122(214)90(45-51-105(197)198)174-120(212)89(44-50-104(195)196)176-126(218)95(66-106(199)200)181-124(216)93(62-70(4)5)179-121(213)88(41-47-99(142)189)175-123(215)92(61-69(2)3)178-117(209)85(34-23-59-161-137(154)155)171-114(206)82(31-20-56-158-134(148)149)169-115(207)83(32-21-57-159-135(150)151)172-119(211)87(40-46-98(141)188)173-116(208)84(33-22-58-160-136(152)153)170-113(205)81(30-19-55-157-133(146)147)168-112(204)80(28-15-17-53-139)167-111(203)79(27-14-16-52-138)166-110(202)78(29-18-54-156-132(144)145)164-101(191)67-162-109(201)77(140)64-75-36-38-76(187)39-37-75/h11-13,25-26,36-39,69-73,77-97,107-108,186-187H,10,14-24,27-35,40-68,138-140H2,1-9H3,(H2,141,188)(H2,142,189)(H2,143,190)(H,162,201)(H,163,220)(H,164,191)(H,165,192)(H,166,202)(H,167,203)(H,168,204)(H,169,207)(H,170,205)(H,171,206)(H,172,211)(H,173,208)(H,174,212)(H,175,215)(H,176,218)(H,177,221)(H,178,209)(H,179,213)(H,180,210)(H,181,216)(H,182,217)(H,183,219)(H,184,214)(H,193,194)(H,195,196)(H,197,198)(H,199,200)(H,223,224)(H4,144,145,156)(H4,146,147,157)(H4,148,149,158)(H4,150,151,159)(H4,152,153,160)(H4,154,155,161)/t72-,73+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,107-,108-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFQPSCRGQGZEP-YBKRDZSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C137H230N48O39 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3173.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does the TAT-14-3-3ε peptide interact with its target and what are the downstream effects?
A: The TAT-14-3-3ε peptide is a fusion protein consisting of the protein transduction domain (PTD) of the HIV TAT protein linked to the 14-3-3ε protein. The TAT portion facilitates the peptide's ability to cross the blood-brain barrier [, ]. While the exact mechanisms of action for 14-3-3ε are complex and not fully understood, it's known to interact with a wide range of intracellular proteins involved in cell signaling and survival pathways. For example, in the context of cerebral ischemia, TAT-14-3-3ε has been shown to reduce neuronal apoptosis and inhibit autophagic activation, ultimately contributing to neuroprotection [].
Q2: What is known about the material compatibility and stability of the TAT-14-3-3ε peptide?
A2: Research on TAT-14-3-3ε has primarily focused on its biological activity and therapeutic potential. Therefore, specific details regarding its material compatibility and stability under various conditions are limited in the provided research. Further investigation is needed to comprehensively assess its performance and potential applications in different material contexts.
Q3: Does TAT-14-3-3ε exhibit any catalytic properties?
A3: The TAT-14-3-3ε peptide is not known to possess catalytic properties. Its mechanism of action primarily involves protein-protein interactions, influencing the activity and localization of its binding partners rather than directly catalyzing chemical reactions.
Q4: What is the structure-activity relationship (SAR) of the TAT-14-3-3ε peptide? How do modifications to its structure impact its activity?
A: The presence of both the TAT domain and the 14-3-3ε protein is crucial for the observed biological effects of the fusion peptide. The TAT domain enables efficient delivery across the blood-brain barrier [, ], while the 14-3-3ε protein mediates the interaction with downstream targets involved in neuroprotection []. Modifications to either component could significantly impact its ability to cross the blood-brain barrier, interact with its targets, and exert its therapeutic effects.
Q5: Are there any known concerns regarding the immunogenicity of the TAT-14-3-3ε peptide?
A5: While the provided research doesn't specifically address the immunogenicity of TAT-14-3-3ε, the use of peptides derived from viral proteins like TAT warrants careful consideration of potential immune responses. Further research is needed to determine the peptide's immunogenic potential and explore strategies to mitigate any potential adverse effects related to immune reactions.
Q6: What are the known in vitro and in vivo efficacies of the TAT-14-3-3ε peptide?
A: In vitro studies have demonstrated that the TAT domain effectively delivers proteins into cells, including neuronal cells [, ]. In vivo studies using a rat model of focal ischemia/reperfusion injury showed that intravenous administration of TAT-14-3-3ε significantly reduced cerebral infarction volume, improved neurological scores, and increased the number of surviving neurons []. These findings suggest a protective effect against brain ischemic injury.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



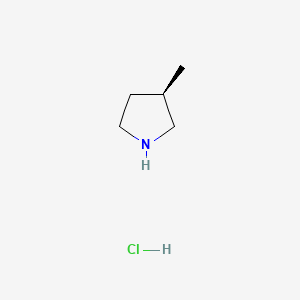
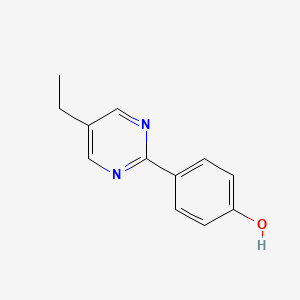

![3H-Pyrazol-3-one,2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,4-dihydro-](/img/structure/B561517.png)
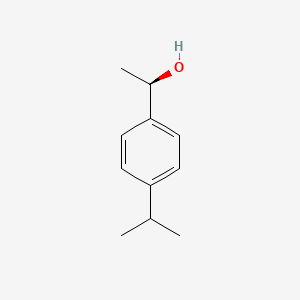
![(R)-Hexahydroimidazo[1,5-c]thiazole](/img/structure/B561520.png)
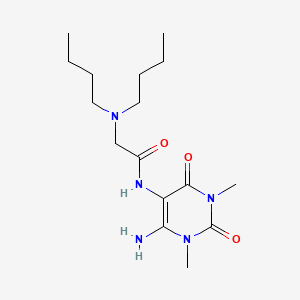
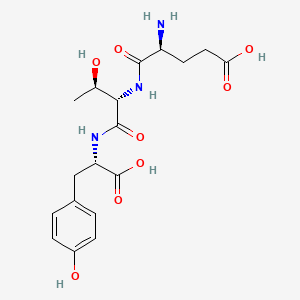
![Methyl 2,3-dihydroxy-4-[(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy]-6-propylbenzoate](/img/structure/B561528.png)

